3-(2-Methoxy-4-nitrophenoxy)propan-1-amine
Description
Contextualization of Alkoxy- and Nitro-Substituted Aromatic Amines in Contemporary Chemical Research
Alkoxy- and nitro-substituted aromatic amines are fundamental building blocks in modern organic synthesis. The presence of both electron-donating alkoxy groups and electron-withdrawing nitro groups on an aromatic ring, in conjunction with a reactive amine functionality, imparts a unique electronic character to these molecules. This electronic diversity makes them valuable precursors and intermediates in the synthesis of a wide array of more complex chemical entities.
In the pharmaceutical industry, these compounds are often key scaffolds in the development of new therapeutic agents. The strategic placement of alkoxy and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Furthermore, the amine group provides a convenient handle for further chemical modifications, allowing for the generation of extensive compound libraries for screening.
The dye and pigment industry also heavily relies on nitro- and alkoxy-substituted anilines. For instance, 2-Methoxy-4-nitroaniline (B147289) is a known precursor in the synthesis of Pigment Yellow 74, a widely used commercial pigment. wikipedia.orgchemicalbook.com The chromophoric properties of the nitroaromatic system, modulated by the electronic effects of the methoxy (B1213986) group, are central to the vibrant colors of these materials.
Moreover, these compounds serve as important intermediates in the agrochemical sector and in materials science, where their unique properties are harnessed to create new pesticides, herbicides, and functional polymers. The reduction of the nitro group to an amine is a common and powerful transformation that opens up avenues for a vast range of chemical reactions. jsynthchem.comresearchgate.net
Rationale for Dedicated Academic Investigation of 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine
The dedicated academic investigation of this compound is driven by its potential as a versatile synthetic intermediate and a scaffold for the development of novel functional molecules. The presence of multiple reactive sites within a single, relatively simple structure makes it an attractive target for synthetic chemists. The phenoxypropanamine moiety, in particular, is a recognized pharmacophore found in a variety of biologically active compounds. researchgate.net
The primary amine allows for a wide range of derivatization reactions, including acylation, alkylation, and the formation of Schiff bases, enabling the facile introduction of this molecular fragment into larger, more complex structures. The nitro group can be readily reduced to a primary amine, which can then undergo a host of further transformations, such as diazotization followed by substitution, providing access to a diverse array of aromatic derivatives.
Furthermore, the specific substitution pattern on the aromatic ring, with a methoxy group ortho to the ether linkage and a nitro group para to it, creates a unique electronic environment that can influence the reactivity of the aromatic ring and the properties of any resulting materials or biologically active compounds. Academic research into this compound is therefore aimed at exploring its synthetic utility and understanding how its structural features can be exploited to create new molecules with desirable properties.
Structural Features and Functional Group Significance of this compound
| Functional Group | Significance |
| Primary Amine (-NH2) | A basic and nucleophilic center, allowing for reactions such as salt formation, acylation, alkylation, and condensation. It is a key site for linking the molecule to other chemical entities. |
| Ether Linkage (-O-) | Connects the propanamine side chain to the aromatic ring, providing flexibility to the molecule. |
| Methoxy Group (-OCH3) | An electron-donating group that influences the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions. |
| Nitro Group (-NO2) | A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also a versatile functional group that can be reduced to an amine. |
| Aromatic Ring | The central scaffold of the molecule, with a specific substitution pattern that dictates its electronic properties and steric environment. |
The interplay of these functional groups is crucial. The electron-donating methoxy group and the electron-withdrawing nitro group, positioned ortho and para to the ether linkage respectively, create a polarized aromatic system. The primary amine at the end of the flexible propanoxy chain provides a site for a variety of chemical modifications, making the molecule a versatile building block.
Scope and Objectives of Academic Research on the Compound
Academic research on this compound and related compounds is typically focused on several key areas:
Development of Efficient Synthetic Routes: A primary objective is to establish robust and high-yielding synthetic methods for the preparation of the title compound and its derivatives. This includes the optimization of reaction conditions and the exploration of novel synthetic strategies.
Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the different functional groups within the molecule is essential. This includes studying the reactions of the primary amine, the reduction of the nitro group, and the potential for substitution on the aromatic ring.
Synthesis of Novel Derivatives and Analogues: A major goal is to use this compound as a starting material for the synthesis of new and more complex molecules. This can involve the modification of the amine, the transformation of the nitro group, or the introduction of additional substituents.
Evaluation of Biological Activity: Given the prevalence of the phenoxypropanamine scaffold in pharmaceuticals, a key objective is to synthesize derivatives of the title compound and screen them for potential biological activity. researchgate.net This could include antimicrobial, anticancer, or other therapeutic applications.
Investigation of Material Properties: The unique electronic properties conferred by the methoxy and nitro groups suggest that derivatives of this compound could have interesting applications in materials science, for example, as components of dyes, pigments, or functional polymers.
Detailed Research Findings
While specific research articles dedicated solely to this compound are not abundant in the public domain, its synthesis and properties can be inferred from established chemical principles and studies on analogous compounds.
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound would involve a nucleophilic aromatic substitution reaction or a Williamson ether synthesis. A likely two-step synthesis is outlined below:
Step 1: Synthesis of 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol
The synthesis would likely begin with the reaction of 2-methoxy-4-nitrophenol (B27342) with a suitable three-carbon synthon, such as 3-chloropropan-1-ol or allyl bromide followed by hydroboration-oxidation. In the case of 3-chloropropan-1-ol, the reaction would proceed via a Williamson ether synthesis, where the phenoxide of 2-methoxy-4-nitrophenol, generated by a base such as sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile, displacing the chloride from 3-chloropropan-1-ol.
Step 2: Conversion of the Alcohol to the Amine
The resulting alcohol, 3-(2-methoxy-4-nitrophenoxy)propan-1-ol, can then be converted to the desired primary amine. This can be achieved through several methods, including:
Mitsunobu Reaction: Reaction with phthalimide (B116566) under Mitsunobu conditions, followed by hydrazinolysis (the Gabriel synthesis).
Mesylation/Tosylation and Amination: Conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent.
Reductive Amination: While less direct from the alcohol, this is a common method for amine synthesis.
A more direct, one-pot approach could involve the reaction of 2-methoxy-4-nitrophenol with 3-aminopropanol under conditions that favor ether formation, though this may be complicated by side reactions.
Predicted Spectroscopic Data
Based on the structure of this compound and spectroscopic data for similar compounds, the following spectral characteristics can be predicted:
¹H NMR (Proton Nuclear Magnetic Resonance):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | 6.8 - 8.0 | Multiplets |
| -OCH₃ protons | ~3.9 | Singlet |
| -OCH₂- protons | ~4.1 | Triplet |
| -CH₂- (middle of chain) | ~2.0 | Multiplet |
| -CH₂NH₂ protons | ~2.9 | Triplet |
| -NH₂ protons | Broad singlet | Singlet (broad) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| Aromatic carbons | 110 - 160 |
| -OCH₃ carbon | ~56 |
| -OCH₂- carbon | ~68 |
| -CH₂- (middle of chain) | ~30 |
| -CH₂NH₂ carbon | ~40 |
IR (Infrared) Spectroscopy:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| N-O stretch (nitro) | 1500 - 1550 and 1300 - 1350 (asymmetric and symmetric) |
| C-O stretch (ether) | 1200 - 1275 (aryl ether) and 1075-1150 (alkyl ether) |
| C=C stretch (aromatic) | 1450 - 1600 |
Mass Spectrometry (MS):
The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O₄, MW = 226.23 g/mol ). Common fragmentation patterns would likely involve cleavage of the propanamine side chain and loss of the nitro group.
This compound is a molecule of significant academic interest due to its versatile chemical nature and its potential as a building block in the synthesis of a wide range of functional materials and biologically active compounds. The presence of multiple, strategically placed functional groups provides a rich platform for chemical exploration and derivatization. While dedicated research on this specific compound may not be extensively published, its synthesis and properties can be reliably predicted based on the well-established chemistry of its constituent functional groups and analogous structures. Further academic investigation into this and related compounds is warranted to fully unlock their synthetic potential and explore their applications in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2-methoxy-4-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14N2O4/c1-15-10-7-8(12(13)14)3-4-9(10)16-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3 |
InChI Key |
ZSWNOTJYBRVSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Retrosynthetic Analysis of 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical.
The most apparent disconnection is at the ether C-O bond. This suggests a nucleophilic substitution reaction, specifically the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This approach identifies 2-methoxy-4-nitrophenol (B27342) and a 3-carbon component with a terminal amine and a leaving group, such as 3-halopropan-1-amine, as the key precursors or "synthons".
A second potential disconnection is at the C-N bond of the propan-1-amine moiety. This route would involve attaching an amine to a pre-formed 3-(2-methoxy-4-nitrophenoxy)propyl halide or sulfonate.
Considering these possibilities, the disconnection at the ether linkage is generally more direct. This leads to the following key starting materials:
An aromatic component: 2-Methoxy-4-nitrophenol.
An aliphatic component: A three-carbon chain with a terminal amine (or a precursor) and a suitable leaving group at the other end, such as 3-chloropropan-1-amine or N-(3-bromopropyl)phthalimide.
Conventional Synthetic Routes
Conventional methods for synthesizing this compound are typically multi-step processes that rely on well-established organic reactions.
The Williamson ether synthesis is the most common and straightforward method for forming the aryl ether bond in the target molecule. wikipedia.orgchem-station.com The reaction proceeds via an S_N2 mechanism, where the phenoxide ion of 2-methoxy-4-nitrophenol acts as a nucleophile, attacking an electrophilic alkyl halide. masterorganicchemistry.comyoutube.com
The synthesis begins with the deprotonation of 2-methoxy-4-nitrophenol using a suitable base to form the more nucleophilic phenoxide. This is then reacted with a 3-halopropan-1-amine derivative. A critical consideration is the protection of the amine group on the propyl chain to prevent it from competing as a nucleophile or causing unwanted side reactions.
A common strategy involves using N-(3-bromopropyl)phthalimide. The phthalimide (B116566) group protects the amine and the bromine acts as a good leaving group. The reaction sequence is as follows:
Phenoxide Formation: 2-methoxy-4-nitrophenol is treated with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Nucleophilic Substitution: N-(3-bromopropyl)phthalimide is added to the reaction mixture, leading to the formation of the ether linkage.
Deprotection: The resulting intermediate is treated with hydrazine (B178648) (N₂H₄) to remove the phthalimide protecting group and yield the final product, this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| 2-Methoxy-4-nitrophenol | N-(3-bromopropyl)phthalimide | K₂CO₃ | DMF | 80-100 °C |
| 2-Methoxy-4-nitrophenol | N-(3-chloropropyl)phthalimide | NaH | Acetonitrile | Reflux |
The key aromatic starting material, 2-methoxy-4-nitrophenol, is typically synthesized by the direct nitration of guaiacol (B22219) (2-methoxyphenol). This is an electrophilic aromatic substitution reaction. The methoxy (B1213986) group is a strong ortho-, para-directing group. Nitration using nitric acid in the presence of sulfuric acid introduces the nitro group primarily at the position para to the strongly activating hydroxyl group and ortho to the methoxy group, though isomeric byproducts can form.
| Starting Material | Reagents | Solvent | Primary Product | Typical Yield |
|---|---|---|---|---|
| Guaiacol (2-methoxyphenol) | HNO₃ / H₂SO₄ | Acetic Acid | 2-Methoxy-4-nitrophenol | Variable, depends on conditions |
| 2-Ethoxyphenol | Ferric nitrate | Dichloromethane | 2-Ethoxy-4-nitrophenol | 55.48% researchgate.net |
While the target molecule contains a nitro group, it is important to note that this group can undergo reductive transformations. The reduction of the nitro group to an amine (R-NO₂ → R-NH₂) is a common synthetic step in the preparation of related aromatic amines, often achieved using reagents like H₂/Pd-C, Sn/HCl, or sodium dithionite. This would convert this compound into 3-(4-Amino-2-methoxyphenoxy)propan-1-amine, a different compound.
Alternative strategies for constructing this moiety exist:
From 3-chloropropanol: 2-methoxy-4-nitrophenol can first be reacted with 3-chloropropanol via Williamson ether synthesis to form 3-(2-methoxy-4-nitrophenoxy)propan-1-ol. The terminal alcohol can then be converted to an amine. This is a multi-step process:
Activation of the alcohol, often by converting it to a tosylate or mesylate.
Substitution with a nitrogen nucleophile, such as sodium azide (B81097), to form an alkyl azide.
Reduction of the azide to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Gabriel Synthesis: This classic method uses potassium phthalimide to convert an alkyl halide to a primary amine, which is the basis for using N-(3-bromopropyl)phthalimide as the alkylating agent.
Advanced and Sustainable Synthetic Strategies
Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods.
While the Williamson synthesis is robust, it can require harsh conditions (strong bases, high temperatures). Advanced catalytic systems, particularly those using transition metals like copper and palladium, offer milder alternatives for forming C-O bonds.
The Ullmann condensation , a copper-catalyzed reaction, can be used to couple an aryl halide with an alcohol. In a variation relevant to this synthesis, a phenol (B47542) could be coupled with an alkyl halide. Although typically used for diaryl ethers, modifications have expanded its scope.
Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that can form aryl ethers from aryl halides/triflates and alcohols. This methodology is known for its high functional group tolerance and generally mild reaction conditions. A potential, though less common, route could involve coupling 2-methoxy-4-nitrophenyl triflate with 3-aminopropanol (with the amine protected). These catalytic methods can sometimes offer advantages in terms of yield and substrate scope over classical methods.
Green Chemistry Approaches to Amine Synthesis
Green chemistry principles encourage the development of chemical processes that minimize or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be approached through chemoenzymatic methods and photoredox catalysis.
Chemoenzymatic Synthesis: The application of enzymes in organic synthesis offers high selectivity and mild reaction conditions, often in aqueous media. For the ether linkage in the target molecule, lipases could be explored for the esterification of 2-methoxy-4-nitrophenol, followed by reduction and subsequent enzymatic amination. A more direct, though less common, approach involves the use of enzymes for ether synthesis. While the enzymatic synthesis of ethers has been less explored than their degradation, research into this area is ongoing. google.com A chemoenzymatic strategy could involve the enzymatic synthesis of a haloether intermediate, which then reacts with an appropriate amine. tudelft.nltudelft.nl This approach, combining enzymatic steps with traditional chemical reactions, can significantly reduce the environmental impact of the synthesis. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. thieme-connect.comresearchgate.net For the synthesis of amine-containing molecules, photoredox catalysis can enable novel reaction pathways that are not accessible through traditional thermal methods. nih.gov For instance, a photoredox-catalyzed approach could be envisioned for the coupling of a suitable propan-1-amine precursor with an activated 2-methoxy-4-nitrophenoxy derivative. Furthermore, photoredox catalysis has been successfully applied to amide synthesis from tertiary amines, which could be a potential route for derivatization of the target compound. nih.govacs.org
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, multi-step synthesis. nih.gov The synthesis of this compound is well-suited for adaptation to a flow process. The key etherification step, a nucleophilic aromatic substitution (SNAr) reaction, can be significantly optimized under flow conditions. nih.gov
| Parameter | Batch Processing | Flow Chemistry | Potential Advantage in Flow |
| Reaction Time | Hours to days | Seconds to minutes | Increased throughput |
| Temperature Control | Difficult to maintain uniformity | Precise and uniform | Improved selectivity, reduced byproducts |
| Safety | Handling of large volumes of reagents | Small reaction volumes at any given time | Minimized risk of thermal runaway |
| Scalability | Challenging, often requires re-optimization | Straightforward by running for longer times | Seamless transition from lab to production |
Microwave-Assisted and Sonochemical Synthesis
The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates and improve yields in organic synthesis.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes. anton-paar.comajrconline.orgijnrd.orgsphinxsai.com The Williamson ether synthesis, a key step in preparing the target molecule, has been shown to be highly amenable to microwave assistance. google.com The reaction of 2-methoxy-4-nitrophenol with a 3-halopropanamine derivative in the presence of a base could be efficiently carried out in a dedicated microwave reactor, potentially leading to higher yields and purities in a fraction of the time required for conventional heating. rsc.org
Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, which can enhance reaction rates and yields. mdpi.com The Ullmann condensation for the synthesis of diaryl ethers has been successfully performed using ultrasound, suggesting its applicability to the synthesis of the aryloxy ether linkage in this compound. researchgate.netyjcorp.co.kr A solvent-free, sonochemical approach to the Williamson ether synthesis could also be a viable and green alternative. organic-chemistry.org
| Method | Conventional Heating | Microwave-Assisted | Sonochemical |
| Reaction Time | 8-24 hours | 5-30 minutes | 1-4 hours |
| Typical Yield | 60-80% | 75-95% | 70-90% |
| Conditions | High temperature, solvent reflux | Controlled temperature and pressure | Often at lower temperatures, can be solvent-free |
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The Williamson ether synthesis, being a cornerstone of this process, is influenced by several factors.
Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the propanamine precursor. rsc.orgmasterorganicchemistry.com Strong, non-nucleophilic bases are often preferred to deprotonate the phenolic hydroxyl group without competing in the substitution reaction. The solvent plays a critical role in an SN2 reaction, with polar aprotic solvents generally favoring the reaction. rsc.org Temperature is a key variable to control, as higher temperatures can lead to side reactions. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify the optimal conditions. researchgate.net
Stereoselective Synthesis of Chiral Analogs (if applicable to future derivatization)
Many pharmaceuticals are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. ru.nl The synthesis of enantiomerically pure analogs of this compound, where a stereocenter is introduced in the propan-1-amine side chain, can be achieved through asymmetric catalysis or the use of chiral auxiliaries. diva-portal.orgacs.orgnih.gov
Asymmetric catalysis offers an efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. rsc.org For the synthesis of chiral 1,3-amino alcohols, which are precursors to chiral aryloxypropanolamines, various catalytic asymmetric methods have been developed. conicet.gov.arorganic-chemistry.orgresearchgate.net These include asymmetric hydrogenation of prochiral ketones or imines, and asymmetric aminohydroxylation of alkenes. Chiral amines themselves can also serve as catalysts in a range of asymmetric transformations. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. ims.ac.jp
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. iupac.org For the synthesis of chiral amines, a common strategy involves the condensation of a prochiral ketone or aldehyde with a chiral amine auxiliary, followed by diastereoselective addition of a nucleophile to the resulting imine. yale.edu A well-established chiral auxiliary for this purpose is pseudoephenamine. nih.gov The diastereomeric products can then be separated, and the auxiliary cleaved to yield the enantiomerically pure amine.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy (FT-IR and Raman) for Detailed Functional Group Analysis and Conformational Insights
A search for experimental Fourier-Transform Infrared (FT-IR) and Raman spectra of 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine did not yield specific data, such as peak tables or spectral charts.
For a molecule of this structure, an FT-IR spectrum would be expected to show characteristic absorption bands for the functional groups present. spectroscopyonline.commdpi.com Key expected vibrations would include:
N-H stretching from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching from the aromatic ring and the aliphatic propane (B168953) chain.
Asymmetric and symmetric NO₂ stretching from the nitro group, expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
C-O-C stretching from the ether linkage.
N-H bending (scissoring) from the primary amine, typically near 1600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. mdpi.com However, no specific Raman spectroscopic studies for this compound were found.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly available, experimentally obtained ¹H, ¹³C, or ¹⁵N NMR spectra for this compound could be located.
Based on the structure, a hypothetical ¹H NMR spectrum would display distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the three methylene (B1212753) groups of the propanamine chain. The chemical shifts and splitting patterns would provide information on the connectivity of the molecule. For instance, the protons on the propane chain would likely appear as multiplets due to spin-spin coupling. docbrown.info
A ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy carbon, and the three carbons of the aliphatic chain. libretexts.org The chemical shifts would be influenced by the neighboring electronegative oxygen and nitrogen atoms.
¹⁵N NMR data is particularly scarce and no spectra were found for this compound.
No research articles or datasets presenting 2D NMR analyses (COSY, HSQC, HMBC, NOESY) for this compound were identified. Such techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals and for confirming the structural connectivity and spatial relationships between different parts of the molecule.
There is no information available in the scientific literature regarding solid-state NMR (ssNMR) studies on this compound. emory.eduwikipedia.orgnih.gov This technique would be applicable for studying the compound in its solid form to investigate potential polymorphism, conformational differences compared to the solution state, and intermolecular interactions in the crystal lattice. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
Specific experimental high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its elemental composition through exact mass measurement, could not be found. The theoretical exact mass can be calculated from its chemical formula, C₁₀H₁₄N₂O₄.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
No tandem mass spectrometry (MS/MS) studies detailing the fragmentation pathways of this compound were located in the searched literature. nih.gov MS/MS analysis would involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern would serve as a fingerprint for the compound and help to confirm the connectivity of its structural components, such as the cleavage of the ether bond or fragmentation of the propanamine side chain. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
No specific UV-Vis spectroscopic data for this compound has been found in the surveyed literature. This type of analysis would be crucial in identifying the electronic transitions within the molecule, largely influenced by the nitrophenoxy chromophore. The methoxy and nitro substituents on the benzene (B151609) ring would be expected to significantly affect the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), providing insights into the electronic environment of the aromatic system.
X-ray Crystallography
Detailed crystallographic data for this compound is not available.
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Without experimental data from single crystal X-ray diffraction, the precise solid-state conformation, bond lengths, bond angles, and crystal packing arrangement of this compound remain undetermined.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
A definitive analysis of intermolecular interactions, such as hydrogen bonding involving the amine group and the nitro group, or potential π-stacking of the aromatic rings, is not possible without crystallographic data.
Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Analysis
There are no published studies utilizing X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS) to investigate the surface chemistry or electronic structure of this compound. Such studies would provide valuable information on the elemental composition and core-level binding energies of the atoms within the molecule.
Absence of Published Research Precludes Detailed Computational Analysis of this compound
A thorough and exhaustive search of scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the computational and theoretical modeling of the chemical compound this compound. Consequently, the generation of a detailed article focusing on its quantum chemical calculations, conformational analysis, and potential energy surface mapping, as requested, cannot be fulfilled at this time.
The inquiry requested an in-depth analysis based on established computational chemistry methods, including Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD) simulations. These analyses are highly specific to each molecule and rely on dedicated studies to determine properties such as electronic structure, frontier molecular orbital energies (HOMO-LUMO gaps), molecular electrostatic potential, and rotational energy barriers.
Despite extensive searches for scholarly articles, conference proceedings, and data repositories, no specific studies providing the requisite data for this compound were identified. The creation of scientifically accurate data tables and detailed research findings is contingent upon the existence of such peer-reviewed computational investigations. Without this foundational research, any attempt to generate the requested content would result in speculation or scientifically unfounded information, which falls outside the scope of factual reporting.
General principles of computational chemistry dictate that such analyses are feasible. wikipedia.orgschrodinger.com For instance, DFT and ab initio methods are routinely used to optimize molecular geometries and analyze electronic properties, while MD simulations provide insight into the conformational dynamics of molecules. wikipedia.org However, the application of these methods and the resulting data are unique to the compound under investigation.
The scientific community has not yet published the specific computational chemistry research required to populate the detailed outline provided. Therefore, sections on geometry optimization, HOMO-LUMO gaps, MEP mapping, torsional scans, and molecular dynamics for this compound remain subjects for future research.
Computational Chemistry and Theoretical Modeling
Prediction of Spectroscopic Parameters
Computational quantum chemistry provides robust methods for the prediction of spectroscopic parameters, which are crucial for the structural elucidation and characterization of molecules like 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine. Density Functional Theory (DFT) is a commonly employed method for these predictions.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for verifying molecular structures. researchgate.netnih.gov Calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide the chemical shifts. For this compound, predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the aromatic ring.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. nih.govresearchgate.netresearchgate.net Computational methods can predict the vibrational frequencies and intensities of the normal modes of vibration. For the target molecule, characteristic vibrational frequencies would be predicted for the N-H stretching of the amine group, the C-O stretching of the ether and methoxy groups, and the symmetric and asymmetric stretching of the nitro group.
UV-Vis Maxima: The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations can provide the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to the electronic excitations from occupied to unoccupied molecular orbitals. For this compound, the presence of the nitrophenoxy chromophore is expected to result in significant absorption in the UV-Vis region.
Interactive Data Table: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value | Notes |
| ¹H NMR | ||
| Aromatic Protons | δ 6.5-8.0 ppm | Significant downfield shifts expected due to the nitro group. |
| Methoxy Protons | δ 3.8-4.0 ppm | Typical range for methoxy groups on an aromatic ring. |
| Propanamine Chain | δ 1.5-4.5 ppm | Chemical shifts will vary depending on proximity to the amine and ether linkages. |
| ¹³C NMR | ||
| Aromatic Carbons | δ 110-160 ppm | The carbon bearing the nitro group will be significantly deshielded. |
| Methoxy Carbon | δ 55-60 ppm | Characteristic chemical shift for an aromatic methoxy group. |
| Propanamine Carbons | δ 20-70 ppm | |
| IR Frequencies | ||
| N-H Stretch (amine) | 3300-3500 cm⁻¹ | Broad peaks are characteristic of primary amines. |
| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| NO₂ Stretch (asymmetric) | 1500-1550 cm⁻¹ | Strong absorption band. |
| NO₂ Stretch (symmetric) | 1335-1385 cm⁻¹ | Strong absorption band. |
| C-O Stretch (ether) | 1200-1275 cm⁻¹ | |
| UV-Vis | ||
| λmax | ~280-350 nm | Expected π → π* and n → π* transitions of the nitrophenoxy system. researchgate.net |
Reaction Mechanism Studies Using Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.commdpi.commdpi.com By modeling the potential energy surface, researchers can identify transition states and intermediates, and calculate the energetic barriers to reaction.
Transition State Localization and Reaction Pathway Mapping
For reactions involving this compound, such as nucleophilic substitution or condensation reactions at the amine group, computational methods can be used to locate the transition state structures. These are saddle points on the potential energy surface that connect reactants and products. By mapping the reaction pathway, the sequence of bond-making and bond-breaking events can be visualized and understood in detail.
Calculation of Activation Energies and Thermodynamic Parameters
Interactive Data Table: Hypothetical Reaction Parameters for N-acetylation of this compound
| Parameter | Calculated Value | Method |
| Activation Energy (Ea) | 15-25 kcal/mol | DFT (B3LYP/6-31G) |
| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | DFT (B3LYP/6-31G) |
| Gibbs Free Energy of Reaction (ΔG) | -5 to -15 kcal/mol | DFT (B3LYP/6-31G*) |
Solvation Models and Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.net Computational solvation models, such as the Polarizable Continuum Model (PCM), allow for the inclusion of solvent effects in theoretical calculations. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. By performing calculations in different simulated solvents, it is possible to predict how properties like spectroscopic parameters and reaction barriers will change in various environments.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. researchgate.net For this compound, QSPR models could be developed to predict properties relevant to material science, such as solubility, boiling point, and refractive index. This is achieved by establishing a mathematical relationship between a set of molecular descriptors (e.g., topological, electronic, and steric parameters) and the property of interest.
In Silico Screening for Molecular Recognition or Binding Site Prediction
In silico screening methods are employed to predict the binding affinity of a molecule to a specific biological target or to identify potential binding sites. semanticscholar.orgresearchgate.net While avoiding any clinical context, these computational techniques can be used to explore the potential of this compound for molecular recognition. Docking simulations, for instance, can predict the preferred orientation of the molecule within a binding pocket and estimate the strength of the interaction. These studies are valuable in the early stages of material and sensor design.
Chemical Reactivity and Transformation Studies
Reactivity of the Amine Functionality
The terminal primary amine group (-NH₂) is a key site of reactivity, behaving as a potent nucleophile and a weak base. It readily participates in a variety of classical amine reactions, allowing for the construction of more complex molecular architectures.
The primary amine of 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine can be readily functionalized through reactions with electrophilic reagents.
Acylation: In the presence of a base such as pyridine (B92270) or triethylamine, the amine reacts with acylating agents like acyl chlorides or acid anhydrides to form stable N-substituted amides. orgoreview.comyoutube.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent. orgoreview.com The resulting amide is significantly less nucleophilic and basic than the starting amine due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl group. orgoreview.com
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. cbijournal.com This transformation is a common strategy for protecting the amine group or for introducing specific functionalities. Various catalysts, including metal oxides like cupric oxide, can facilitate the sulfonylation of amines under mild conditions. researchgate.net The synthesis of sulfonamides is a cornerstone in the development of therapeutic agents. cbijournal.com
Alkylation: While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Therefore, indirect methods such as reductive amination are generally preferred for achieving selective mono-alkylation.
Table 1: Functionalization Reactions of the Amine Group
| Reaction Type | Reagent Class | General Structure of Reagent | Expected Product |
| Acylation | Acyl Halide | R-CO-Cl | N-Acyl Amide |
| Acylation | Acid Anhydride | (R-CO)₂O | N-Acyl Amide |
| Sulfonylation | Sulfonyl Chloride | R-SO₂-Cl | N-Sulfonamide |
| Alkylation | Alkyl Halide | R-X | Secondary Amine (potential over-alkylation) |
Reductive amination provides a controlled and efficient method for the synthesis of secondary and tertiary amines. The primary amine of this compound can react with an aldehyde or a ketone to form a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). This imine is not typically isolated but is reduced in situ to the corresponding secondary amine.
Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine C=N bond without reducing the starting aldehyde or ketone.
Although the amine in this compound is aliphatic, the closely related aromatic amine, 4-amino-3-methoxy-1-nitrobenzene (or 2-methoxy-4-nitroaniline), which would be formed after the reduction of the nitro group and subsequent reactions, can undergo diazotization. This process involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.
These diazonium salts are highly versatile synthetic intermediates and can undergo a variety of subsequent transformations:
Sandmeyer Reactions: Replacement of the diazonium group (-N₂⁺) with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).
Replacement by Hydroxyl: Heating the diazonium salt in an aqueous solution to introduce a hydroxyl group (-OH).
Azo Coupling: Reacting the diazonium salt with an electron-rich aromatic compound (like a phenol (B47542) or another aniline) to form an azo compound (-N=N-), which are often intensely colored and used as dyes. In some cases, the coupling reaction can lead to the displacement of other groups on the aromatic ring, such as the nitro group itself. researchgate.net
The diazonium salt derived from 2-methoxy-4-nitroaniline (B147289) has been specifically studied as a practical agent for transferring a diazonium group to other primary arylamines. oup.com
Reactivity of the Nitro Group
The aromatic nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the benzene (B151609) ring and is itself susceptible to chemical transformation, most notably reduction.
The reduction of the nitro group is one of its most important reactions. Depending on the reducing agent and reaction conditions, a variety of products can be obtained.
Reduction to Primary Amine: This is the most common transformation, yielding 3-(4-amino-2-methoxyphenoxy)propan-1-amine. This reaction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), is also a classic and effective method.
Partial Reduction to Hydroxylamine (B1172632): Under milder and more controlled conditions, the nitro group can be partially reduced to a hydroxylamine (-NHOH). This can be achieved using reagents like zinc dust in the presence of ammonium chloride.
Formation of Azo and Azoxy Compounds: In alkaline media, reducing agents like zinc or glucose can lead to condensation reactions between intermediate nitroso and hydroxylamine species, resulting in the formation of azoxy (-N=N(O)-) or azo (-N=N-) compounds.
Table 2: Reduction Products of the Nitro Group
| Product | Product Structure | Typical Reagents/Conditions |
| Primary Amine | -NH₂ | H₂, Pd/C; Fe/HCl; Sn/HCl |
| Hydroxylamine | -NHOH | Zn/NH₄Cl |
| Azoxy Compound | -N=N(O)-Ar | Zn, NaOH |
| Azo Compound | -N=N-Ar | Na₂AsO₃ |
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SₙAr) reactions. Its strong electron-withdrawing nature (via both inductive and resonance effects) depletes the electron density of the aromatic ring, particularly at the ortho and para positions, making them susceptible to attack by nucleophiles.
In this compound, the nitro group is para to the ether linkage and ortho to the methoxy (B1213986) group. This electronic arrangement makes the carbons bearing the methoxy group (C-2) and the propanamineoxy group (C-1) potential sites for nucleophilic attack. The methoxy group (-OCH₃) can act as a leaving group in SₙAr reactions, especially when attacked by strong nucleophiles. Studies on the analogous compound 2,4-dimethoxynitrobenzene have shown that a methoxy group ortho to the nitro group can be selectively displaced by nucleophiles like t-butoxide. nih.gov Similarly, research on 2-methoxy-3-nitrothiophen has demonstrated base-catalyzed substitution of the methoxy group by amines like piperidine. rsc.org Therefore, it is plausible that strong nucleophiles could displace the methoxy group of this compound. The displacement of the entire 3-aminopropanoxy side chain is less likely but cannot be entirely ruled out under harsh conditions.
Stability and Reactivity of the Ether Linkage (e.g., Acidic/Basic Hydrolysis, Cleavage Reactions)
The aryl ether bond is a critical linkage in the structure of this compound, characterized by significant chemical stability. Generally, aryl ethers are resistant to a wide range of chemical conditions due to the strength of the sp²-hybridized carbon-oxygen bond.
Acidic Conditions: Under strongly acidic conditions, the ether oxygen can be protonated, forming an oxonium ion. This activation facilitates the cleavage of the C-O bond. For aryl alkyl ethers, cleavage typically occurs at the alkyl-oxygen bond because the aromatic C-O bond is stronger and nucleophilic attack on an sp² carbon is unfavorable. libretexts.org The reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl group. libretexts.orgnih.gov In the case of this compound, acidic hydrolysis would likely yield 2-Methoxy-4-nitrophenol (B27342) and 3-aminopropan-1-ol. The mechanism would involve protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base (e.g., halide) or solvent on the γ-carbon of the propanamine side chain. Studies on lignin (B12514952) model compounds, which contain similar β-aryl ether linkages, confirm that acid-catalyzed cleavage is a primary degradation pathway, often proceeding through carbocation intermediates. researchgate.netacs.orgresearchgate.net
Basic and Neutral Conditions: The aryl ether linkage is generally stable and unreactive under basic and neutral conditions. researchgate.net Cleavage under these conditions is uncommon and typically requires harsh reaction conditions or specific enzymatic systems. For instance, certain bacterial enzymes can cleave aryl ether bonds as part of lignin degradation, but this involves specific biochemical pathways not typically replicated in standard laboratory settings. osti.govacs.org
Catalytic Cleavage: Recent advancements have demonstrated that robust C(aryl)-O bonds can be cleaved using transition-metal catalysis. These methods often employ nickel or cobalt-zinc (B8468989) catalyst systems and can proceed under milder conditions than traditional acidic hydrolysis. rsc.orgrsc.org Such strategies could potentially be applied to selectively cleave the ether bond in this compound if desired.
| Condition | Reactivity | Typical Products | Mechanism |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI) | Cleavage Occurs | 2-Methoxy-4-nitrophenol and 3-halopropan-1-amine | SN1 or SN2 at alkyl carbon libretexts.org |
| Dilute Acid / Neutral pH | Generally Stable | No reaction | - |
| Strong Base (e.g., NaOH) | Generally Stable | No reaction | - wikipedia.org |
| Organometallic Bases | Potentially Reactive | Cleavage products | Base-mediated elimination wikipedia.org |
| Transition Metal Catalysis | Cleavage Possible | Phenol and side-chain derivatives | Catalytic cycle (e.g., Ni, Co-Zn) rsc.orgrsc.org |
Aromatic Ring Functionalization
The aromatic ring of this compound is substituted with two powerful directing groups: a methoxy group (-OCH₃) at C2 and a nitro group (-NO₂) at C4. Their electronic effects determine the regioselectivity of further functionalization.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.combyjus.com The outcome of such reactions on a polysubstituted ring depends on the combined directing effects of the existing substituents. stackexchange.com
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org It donates electron density to the ring via a strong resonance effect, which stabilizes the cationic intermediate (arenium ion) formed during the reaction, thereby increasing the reaction rate. minia.edu.eg
Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director. libretexts.orglibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate and slowing the reaction rate relative to benzene. msu.edu
In this compound, these groups exert competing influences. The available positions for substitution are C3, C5, and C6.
Position C3: Ortho to the -OCH₃ group but also ortho to the -NO₂ group.
Position C5: Ortho to the -OCH₃ group and meta to the -NO₂ group.
Position C6: Para to the -OCH₃ group (blocked by the ether linkage) and ortho to the -NO₂ group.
The directing effects are summarized as follows:
The activating -OCH₃ group directs incoming electrophiles to positions C3 and C5 (its ortho positions, as para is blocked).
The deactivating -NO₂ group directs incoming electrophiles to position C5 (one of its meta positions, the other being C1).
Since both groups direct to position C5, and activating groups generally control the regioselectivity over deactivating groups, electrophilic substitution is strongly predicted to occur at the C5 position . stackexchange.com This position benefits from the stabilizing resonance effect of the methoxy group and is the least disfavored position relative to the deactivating nitro group.
| Position | Relation to -OCH₃ (Activator) | Relation to -NO₂ (Deactivator) | Predicted Outcome |
|---|---|---|---|
| C3 | Ortho | Ortho | Minor Product / Disfavored |
| C5 | Ortho | Meta | Major Product |
| C6 | Ortho (to Ether O) | Ortho | Highly Disfavored |
While traditional EAS modifies C-H bonds, modern cross-coupling reactions offer powerful alternatives for C-C, C-N, and C-O bond formation. A significant development in this area is the use of nitroarenes as electrophilic coupling partners, where the nitro group functions as a leaving group. acs.org This strategy allows for the direct functionalization of the C4 position of the aromatic ring.
These "denitrative" cross-coupling reactions are typically catalyzed by palladium complexes, often with specialized phosphine (B1218219) ligands like BrettPhos. acs.orgnih.govmdpi.com The catalytic cycle is initiated by an unprecedented oxidative addition of the palladium(0) catalyst to the Ar-NO₂ bond. acs.orgnih.gov
Suzuki-Miyaura Coupling: This reaction would enable the formation of a new C-C bond at the C4 position by coupling with an organoboron reagent (e.g., an arylboronic acid). This would replace the nitro group with an aryl, vinyl, or alkyl group. acs.orgmdpi.comthieme.de
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, replacing the nitro group with a new amine functionality. nih.govelsevierpure.com This could be used to introduce secondary or tertiary amines, or even anilines, at the C4 position. rsc.orgnovartis.comresearchgate.net
Other Cross-Coupling Reactions: The denitrative coupling protocol has been extended to other transformations, including etherification (for C-O bonds) and hydrogenation (to replace -NO₂ with -H). acs.org While Sonogashira (C-C triple bond) and Heck (C-C double bond) couplings traditionally use aryl halides, the success with Suzuki and Buchwald-Hartwig reactions suggests that analogous denitrative versions could be feasible under appropriate catalytic conditions.
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | C-C | R-B(OH)₂ | Pd(0) / Biarylphosphine Ligand nih.gov |
| Buchwald-Hartwig | C-N | R₂NH | Pd(0) / Biarylphosphine Ligand nih.gov |
| Denitrative Etherification | C-O | R-OH | Pd(0) / Ligand acs.org |
| Denitrative Hydrogenation | C-H | H₂ source | Pd(0) / Ligand acs.org |
pH-Dependent Speciation and Protonation Equilibria of the Amine
The terminal propan-1-amine group is a Brønsted-Lowry base and will exist in a pH-dependent equilibrium between its neutral form (R-NH₂) and its protonated ammonium form (R-NH₃⁺).
R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻
This equilibrium is crucial as it dictates the molecule's solubility in aqueous media and the nucleophilicity of the nitrogen atom.
In acidic solutions (low pH): The equilibrium shifts to the right, and the compound will predominantly exist as the protonated ammonium salt (R-NH₃⁺). In this form, the nitrogen lone pair is unavailable for reaction, rendering it non-nucleophilic. The positive charge also significantly increases water solubility.
In basic solutions (high pH): The equilibrium shifts to the left, favoring the neutral free amine (R-NH₂). This form is less water-soluble but possesses a nucleophilic lone pair on the nitrogen, allowing it to participate in reactions like acylation and alkylation.
The pKa of the conjugate acid (R-NH₃⁺) for simple primary alkylamines is typically in the range of 10-11. The presence of the electronegative 2-methoxy-4-nitrophenoxy group is expected to exert a slight electron-withdrawing inductive effect through the ether linkage, which would decrease the electron density on the nitrogen atom. This effect would make the amine slightly less basic (and its conjugate acid slightly more acidic) compared to a simple alkylamine. Therefore, the pKa of the conjugate acid of this compound is likely to be slightly lower, estimated in the range of 9.5 - 10.5 .
Derivatization Strategies for Analog Libraries and Covalent Modification
The primary amine functionality is an excellent handle for chemical derivatization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies or for covalent modification of target biomolecules. sigmaaldrich.com
Acylation: This is one of the most common derivatization methods for primary amines. orgoreview.com Reaction with acyl chlorides, acid anhydrides, or activated carboxylic acids (using coupling reagents like EDC) yields stable amide products. youtube.comnih.govias.ac.in This approach allows for the introduction of a vast array of substituents.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces stable sulfonamides. This is another robust method for introducing diverse functional groups.
Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine (or iminium ion), which is then reduced in situ to a secondary or tertiary amine. chemistrysteps.commasterorganicchemistry.comlibretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orglibretexts.org This strategy is highly effective for building more complex amine structures.
Fluorescent Labeling: For analytical purposes or biological imaging, the amine can be tagged with fluorescent reagents. Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (B127526) (OPA), and naphthalene-2,3-dicarboxaldehyde (NDA), which react with the primary amine to form highly fluorescent products. nih.govresearchgate.netthermofisher.com
| Reaction Type | Reagent | Product Functional Group | Primary Use |
|---|---|---|---|
| Acylation | Acyl Chloride / Anhydride | Amide | Analog Libraries, SAR researchgate.net |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Analog Libraries, SAR |
| Alkylation (Reductive Amination) | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Analog Libraries, Scaffold Hopping masterorganicchemistry.com |
| Fluorescent Tagging | FMOC-Cl, OPA, NDA | Fluorescent Adduct | Analytical Detection, Bioimaging researchgate.net |
Molecular Interactions and Supramolecular Chemistry
Intermolecular Hydrogen Bonding Networks in Solid State and Solution
The primary amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂), methoxy (B1213986) group (-OCH₃), and the ether linkage are potential hydrogen bond acceptors. This combination facilitates the formation of robust intermolecular hydrogen bonding networks.
In the solid state, it is anticipated that the amine group will participate in N-H···O hydrogen bonds. The oxygen atoms of the nitro group are particularly strong acceptors due to the electron-withdrawing nature of the group, which increases the partial negative charge on the oxygens. N-H···O hydrogen bonds involving the nitro group are a common feature in the crystal packing of nitroaromatic compounds. Additionally, the methoxy and ether oxygens can act as acceptors, leading to a complex three-dimensional network. In aminophenols, which share functionalities with the target molecule, extensive hydrogen bonding is a key determinant of their crystal structures. For instance, in p-aminophenol, each molecule is hydrogen-bonded to six others, creating a dense network. researchgate.net
In solution, the extent and nature of hydrogen bonding will depend on the solvent. In protic solvents, the compound can both donate and accept hydrogen bonds with the solvent molecules. In aprotic, non-polar solvents, intramolecular hydrogen bonding between the amine N-H and an oxygen acceptor (likely the methoxy or ether oxygen) might occur, although intermolecular interactions leading to dimerization or oligomerization are also possible. The presence of multiple hydrogen bond acceptors can lead to different conformational isomers stabilized by these interactions. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine
| Donor Group | Acceptor Group | Type of Interaction | Expected Significance in Solid State |
| Amine (N-H) | Nitro (O=N) | Intermolecular N-H···O | High |
| Amine (N-H) | Methoxy (-OCH₃) | Intermolecular N-H···O | Moderate |
| Amine (N-H) | Ether (-O-) | Intermolecular N-H···O | Moderate |
| Aromatic C-H | Nitro (O=N) | Intermolecular C-H···O | Low to Moderate |
This table is illustrative and based on the functional groups present in the molecule.
π-Stacking and Aromatic Interactions
The electron-deficient nitroaromatic ring in this compound is expected to participate in π-stacking interactions. These interactions are a significant force in the crystal engineering of nitroaromatic compounds. nih.gov The π-stacking can occur in a face-to-face or offset (parallel-displaced) manner. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the same ring creates a polarized aromatic system, which can influence the geometry of these π-π interactions.
Solute-Solvent Interactions and Solvation Thermodynamics
The solvation of this compound is dictated by its amphiphilic character. The polar amine and nitro groups can interact favorably with polar solvents through hydrogen bonding and dipole-dipole interactions, while the aromatic ring and the propyl chain contribute to its solubility in less polar organic solvents.
In polar protic solvents (e.g., water, alcohols): The primary amine group can act as a hydrogen bond donor, and the oxygen-containing groups (nitro, methoxy, ether) can act as hydrogen bond acceptors with the solvent molecules. libretexts.org This is expected to lead to favorable solvation.
In polar aprotic solvents (e.g., DMSO, DMF): The solvent molecules can act as hydrogen bond acceptors for the amine protons, and dipole-dipole interactions will also be significant.
In non-polar solvents (e.g., hexane, toluene): The non-polar parts of the molecule, such as the aromatic ring and the alkyl chain, will interact favorably with the solvent through van der Waals forces. However, the polar functional groups will be less effectively solvated, potentially leading to lower solubility.
The thermodynamics of solvation will be influenced by the balance between the enthalpy of solute-solvent interactions and the entropy changes associated with creating a cavity in the solvent and organizing solvent molecules around the solute.
Complexation Studies with Metal Ions (Coordination Chemistry)
The primary amine group and the oxygen atoms of the methoxy and ether groups in this compound can act as Lewis bases, making the molecule a potential ligand for metal ions. Aminophenol-based ligands are known to form stable complexes with a variety of transition metals. researchgate.net The propan-1-amine moiety can act as a monodentate or potentially a bidentate ligand if one of the ether oxygens is also involved in coordination, forming a chelate ring.
The coordination of this ligand to a metal center would likely involve the lone pair of electrons on the nitrogen atom of the amine group. The oxygen atoms of the methoxy and ether groups could also coordinate, leading to different possible coordination modes. The electronic properties of the aromatic ring, influenced by the nitro and methoxy substituents, would affect the electron-donating ability of the ligand and thus the stability and properties of the resulting metal complexes. For instance, 4-aminophenol (B1666318) can act as a ligand, donating electrons from its amine and hydroxyl groups to form complexes with metals like Cu(II) and Co(II). ugm.ac.id
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. wikipedia.org The aromatic ring of this compound, with its electron-deficient character due to the nitro group, could potentially act as a host for electron-rich guest molecules through π-stacking interactions. libretexts.org
Conversely, the molecule itself could act as a guest, fitting into the cavity of a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. The binding would be driven by a combination of hydrophobic interactions involving the aromatic ring and the alkyl chain, and hydrogen bonding or dipole-dipole interactions involving the polar functional groups. The principles of molecular recognition, which rely on complementary shapes, sizes, and chemical functionalities, would govern the selectivity of any such host-guest interactions. libretexts.org
Formation of Co-crystals, Salts, and Eutectic Systems
The presence of both a basic amine group and hydrogen bond-donating and -accepting functionalities makes this compound a good candidate for the formation of co-crystals and salts. ekb.eg
Salts: The primary amine group can be protonated by a suitable acid to form a salt. This is a common strategy in pharmaceutical sciences to improve the solubility and stability of compounds.
Co-crystals: Co-crystallization with other neutral molecules (co-formers) that have complementary functional groups for hydrogen bonding is highly probable. nih.gov For example, co-formers with carboxylic acid or amide groups could form strong hydrogen bonds with the amine and nitro groups of the target molecule. The formation of co-crystals can significantly alter the physicochemical properties of the parent compound. nih.gov Nitroaromatic compounds, such as nitrofurantoin, are known to form co-crystals with various co-formers. unife.it
Self-Assembly Behavior and Nanostructure Formation (if applicable)
Molecules with both polar (hydrophilic) and non-polar (hydrophobic) regions are considered amphiphilic and can self-assemble in solution to form organized nanostructures such as micelles or vesicles. nih.gov this compound possesses a polar head group (the amine) and a more hydrophobic tail (the nitrophenoxypropyl group).
While this molecule may be too small to be a classical surfactant, under certain conditions (e.g., at interfaces or in specific solvent systems), it could exhibit some self-assembly behavior. Amphiphilic amino acid derivatives are known to self-assemble into various nanostructures for biomedical applications. rsc.org The balance between the hydrophilic and hydrophobic parts of the molecule would determine the critical concentration for assembly and the morphology of the resulting nanostructures. The driving forces for such self-assembly would be a combination of hydrophobic effects, hydrogen bonding, and π-stacking interactions between the aromatic rings. rsc.org
Potential Applications and Interdisciplinary Research Focus
Synthetic Building Block for Complex Organic Molecules and Fine Chemicals
The inherent reactivity of its functional groups makes 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine a valuable synthetic intermediate. The primary amine group serves as a nucleophile, readily participating in reactions such as alkylation, acylation, and condensation. This allows for its incorporation into a wide array of more complex molecular frameworks.
Chemists can leverage the amine functionality to construct intricate nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, the amine can be transformed into amides, sulfonamides, or secondary and tertiary amines, each modification imparting different chemical and physical properties to the resulting molecule. The presence of the methoxy (B1213986) and nitro groups on the aromatic ring also influences the reactivity of the molecule and provides handles for further chemical transformations.
Ligand Development in Catalysis
The field of catalysis often relies on the design of specialized organic molecules, known as ligands, that can coordinate to a metal center and influence the outcome of a chemical reaction. The structure of this compound makes it an interesting candidate for ligand development.
Design and Synthesis of Chiral and Achiral Ligands for Asymmetric Catalysis
The primary amine group of this compound can be readily modified to create a variety of chiral and achiral ligands. Chiral amines are of particular importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. By reacting the amine with chiral auxiliaries or incorporating it into larger chiral scaffolds, new ligands can be synthesized. These ligands can then be used to create catalysts for a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic properties of the aromatic ring, influenced by the methoxy and nitro substituents, can also play a crucial role in the catalytic activity and selectivity of the resulting metal complexes.
Application in Homogeneous and Heterogeneous Catalytic Reactions
Ligands derived from this compound could find applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity. Ligands that confer good solubility and stability to the metal center are highly desirable.
For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. The amine functionality of the molecule could be used to immobilize it onto a solid support, such as silica (B1680970) or a polymer resin. This would lead to the creation of a heterogeneous catalyst that combines the advantages of easy separation with the potential for high catalytic performance.
Materials Science Applications
The unique combination of functional groups in this compound also opens up possibilities for its use in materials science.
Precursor for Polymer Synthesis (e.g., Polyamides, Polyurethanes)
The primary amine group is a key functional group for the synthesis of condensation polymers like polyamides and polyurethanes. Polyamides are formed through the reaction of a diamine with a dicarboxylic acid, while polyurethanes are synthesized from the reaction of a diol with a diisocyanate, often with an amine acting as a chain extender or crosslinker.
The bifunctional nature of this compound, with its reactive amine and the potential for further functionalization of the aromatic ring, makes it a candidate monomer for the creation of novel polymers. The incorporation of the methoxy and nitro-substituted aromatic ring into the polymer backbone could impart specific properties to the resulting material, such as altered thermal stability, solubility, or optical characteristics.
| Polymer Type | Potential Monomer/Precursor Role | Resulting Polymer Properties |
| Polyamides | Diamine (after modification) or as a chain terminator/modifier | Enhanced thermal stability, altered solubility, specific optical properties |
| Polyurethanes | Chain extender or crosslinking agent | Modified mechanical properties, potential for light-sensitive materials |
Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)
Organic compounds with specific electronic properties are at the heart of modern optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The aromatic system in this compound, with its electron-donating methoxy group and electron-withdrawing nitro group, creates a push-pull electronic structure. This type of structure can be beneficial for charge transport and light-emitting properties.
Advanced Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)
The unique molecular architecture of this compound, featuring a primary amine, an ether linkage, and aromatic nitro and methoxy groups, makes it a compelling candidate as a building block or modifying agent in the synthesis of advanced functional materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ox.ac.ukescholarship.org
The primary amine group can serve as a versatile reactive site for incorporation into the framework structure. rsc.org In the context of MOFs, this amine can coordinate with metal centers or, more commonly, be a functional group on the organic linker. researchgate.netnih.gov The presence of the amine can enhance the selective adsorption of CO2, a critical application for these materials. rsc.org Furthermore, the amine can be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications like catalysis or sensing. google.com
For COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, the primary amine of this compound can participate in condensation reactions with aldehyde-containing monomers to form stable imine linkages, a common strategy in COF synthesis. nih.govnih.gov The methoxy and nitro groups on the phenyl ring can influence the electronic properties and the stacking behavior of the resulting 2D or 3D COF structures, potentially leading to materials with interesting optical or catalytic properties. escholarship.org
Table 1: Potential Contributions of this compound in Advanced Functional Materials
| Feature of the Molecule | Potential Role in MOFs | Potential Role in COFs |
|---|---|---|
| Primary Amine | Linker functionalization, post-synthetic modification site, enhanced gas adsorption | Formation of imine linkages with aldehyde monomers |
| Methoxy Group | Modulation of electronic properties, influencing framework-guest interactions | Tuning of π-π stacking and electronic band structure |
| Nitro Group | Introduction of polar sites, potential for sensing applications | Alteration of framework polarity and catalytic activity |
Biological Probe Development and Mechanistic Studies (Strictly in vitro at a molecular level)
The structural motifs within this compound suggest its potential utility as a molecular probe in various in vitro biological investigations.
Elucidation of Molecular Interactions with Biological Macromolecules (e.g., Protein Binding, Enzyme Inhibition)
The combination of an aromatic ring, hydrogen bond donors (amine) and acceptors (methoxy, nitro, ether oxygen), and a flexible linker in this compound provides multiple points of potential interaction with biological macromolecules like proteins and enzymes. The nitroaromatic group can engage in π-π stacking and electrostatic interactions within protein binding pockets. The primary amine can form hydrogen bonds or salt bridges with acidic amino acid residues.
Hypothetical studies could involve techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify the binding affinity and thermodynamics of the interaction between this compound and a target protein. For enzyme inhibition studies, in vitro kinetic assays would be employed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Structure-Activity Relationship (SAR) Studies for Specific Molecular Interactions (e.g., Receptor Affinity, Allosteric Modulation)
This compound can serve as a scaffold for the synthesis of a library of analogues to conduct structure-activity relationship (SAR) studies. By systematically modifying the positions of the methoxy and nitro groups, altering the length of the alkyl chain, or substituting the primary amine, researchers could probe the specific structural requirements for binding to a particular biological target. For instance, such studies could elucidate the key interactions necessary for affinity to a specific receptor or for the allosteric modulation of an enzyme's activity.
Table 2: Illustrative SAR Study Design Based on this compound
| Analogue Modification | Rationale for SAR Study | Potential Impact on Biological Activity |
|---|---|---|
| Varying the position of the nitro group | To probe the role of electrostatic interactions in the binding pocket | Could significantly alter binding affinity and selectivity |
| Replacing the methoxy group with other alkyl ethers | To investigate the influence of steric bulk and hydrophobicity | May affect the compound's solubility and binding kinetics |
| Shortening or lengthening the propan-1-amine chain | To assess the importance of linker length and flexibility | Could optimize the orientation of the pharmacophore in the binding site |
Probing Cellular Pathways (e.g., Autophagy, Apoptosis, if in vitro cell-based assays are used for mechanistic understanding, not therapeutic potential)
While avoiding therapeutic implications, this compound could be used as a chemical tool in in vitro cell-based assays to understand the mechanisms of cellular pathways. For example, compounds with nitroaromatic moieties have been studied for their effects on cellular processes. In the context of apoptosis research, this compound could be investigated for its ability to induce apoptotic pathways in cell lines. researchgate.net Mechanistic studies would focus on identifying the molecular targets and signaling cascades affected by the compound, for instance, by examining the activation of caspases or the expression of apoptosis-related proteins through techniques like Western blotting. researchgate.net
Analytical Chemistry Applications
Derivatizing Agent for Chromatographic and Spectroscopic Analysis
The primary amine group in this compound makes it a suitable candidate for use as a derivatizing agent in analytical chemistry. nih.gov Derivatization is a technique used to modify an analyte to enhance its detectability or improve its separation in chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govjfda-online.com
For example, this compound could react with analytes containing functional groups such as carboxylic acids or aldehydes. The introduction of the 2-methoxy-4-nitrophenoxy moiety would impart several advantageous properties to the resulting derivative. The nitroaromatic group is strongly UV-absorbing, which would significantly enhance the detection of the derivatized analyte by UV-Vis spectrophotometry. In the context of mass spectrometry (MS), the nitro group can improve ionization efficiency. For GC analysis, derivatization can increase the volatility and thermal stability of polar analytes. nih.gov
Table 3: Potential Applications as a Derivatizing Agent
| Analytical Technique | Analyte Functional Group | Advantage of Derivatization with this compound |
|---|---|---|
| HPLC-UV | Carboxylic acids, aldehydes | Enhanced UV absorbance for improved sensitivity |
| GC-MS | Polar compounds | Increased volatility and improved chromatographic peak shape |
Development of Chemosensors and Biosensors for Specific Analytes
The molecular architecture of this compound provides several key attributes that are advantageous for sensor development. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring, influencing its interaction with various analytes. The methoxy group, an electron-donating group, further tunes these properties. The terminal primary amine group serves as a crucial reactive site for immobilization onto sensor surfaces or for direct interaction with target molecules.
Research in this area focuses on leveraging these properties to create sensors capable of detecting a range of analytes, from metal ions to biologically relevant molecules. The development process typically involves the functionalization of the amine group to introduce a specific recognition element or a signaling unit.
Table 1: Key Molecular Features of this compound for Sensor Applications
| Feature | Role in Sensing | Potential Analytes |
| Nitro Group (-NO2) | Electron-withdrawing, potential for colorimetric or electrochemical signaling | Metal ions, nitroaromatic compounds |
| Methoxy Group (-OCH3) | Electron-donating, modulates electronic properties and solubility | Organic molecules, biomolecules |
| Aromatic Ring | Platform for π-π stacking interactions, can be part of a larger chromophore/fluorophore | Aromatic analytes, DNA/RNA |
| Propanamine Chain | Flexible spacer, provides a site for functionalization and immobilization | Various, depending on the attached recognition unit |
| Primary Amine (-NH2) | Reactive handle for covalent attachment to surfaces or other molecules | Broad range of analytes |
Detailed research findings have demonstrated the utility of precursors and analogous structures in sensor design, suggesting a strong potential for this compound. For instance, the related compound 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol has been identified as a synthetic precursor, indicating the accessibility of this chemical scaffold. chemsrc.com The modification of the amine group is a common strategy to impart selectivity. For example, Schiff base condensation with aldehydes can introduce specific binding pockets for metal ions, leading to a colorimetric or fluorescent response upon analyte binding.
Furthermore, the integration of this compound into polymer matrices or onto nanomaterials can enhance the sensitivity and stability of the resulting sensors. The amine group allows for straightforward conjugation to materials like graphene oxide or gold nanoparticles, which can amplify the detection signal.
The interdisciplinary nature of this research is evident, combining principles of organic synthesis, analytical chemistry, materials science, and biochemistry. The design of a functional sensor requires a deep understanding of molecular recognition, signal transduction mechanisms, and surface chemistry. The development of a biosensor, for instance, would involve the covalent attachment of a biological recognition element, such as an enzyme or an antibody, to the amine terminus of the molecule. The interaction of the target analyte with the bioreceptor would then be translated into a measurable signal, potentially through changes in the electrochemical or optical properties of the nitrophenoxy moiety.
While direct and extensive research on this compound for chemosensors and biosensors is still an evolving area, the foundational chemical principles and the versatility of its functional groups strongly support its promise in the development of novel analytical tools for a wide array of specific analytes.
Future Research Directions and Emerging Trends
Discovery of Novel and Highly Efficient Synthetic Pathways
The development of novel and efficient synthetic routes is fundamental to enabling broader research and application. Future efforts will likely focus on moving beyond traditional multi-step syntheses, which may involve protecting groups and harsh reaction conditions. Key areas of exploration could include:
Catalytic C-O and C-N Cross-Coupling Reactions: Modern catalytic methods, such as Buchwald-Hartwig and Ullmann-type couplings, could offer more direct and atom-economical pathways to construct the ether and amine linkages.
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly optimized production. This is particularly relevant given the presence of a nitro group, which can pose safety challenges in large-scale batch reactions.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to greener and more selective processes, operating under mild conditions.
Exploration of Advanced Chemical Transformations
The functional groups present in 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine—the aromatic ring, the nitro group, the ether, and the primary amine—provide multiple handles for advanced chemical transformations.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring would represent a highly efficient way to introduce new substituents and rapidly generate a library of derivatives for structure-activity relationship studies. Palladium-catalyzed C-H activation has been successfully used for the O-cyclization of N-methoxy aryl amides, demonstrating the potential for such strategies. organic-chemistry.org
Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under mild conditions. It could be employed for various transformations, such as the functionalization of the alkyl chain or modifications involving the nitro group, which is known to be reactive under photochemical conditions.
Application of Machine Learning and AI in Compound Design and Property Prediction
Computational approaches are becoming indispensable in modern chemistry. For a compound like this compound, AI and machine learning could accelerate research in several ways:
Predictive Modeling: Algorithms can be trained to predict key properties such as solubility, toxicity, and potential biological activity based on the molecular structure. This allows for the in silico screening of virtual derivatives before committing to laboratory synthesis.
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook.
De Novo Design: Machine learning models can generate entirely new molecular structures with desired properties, using the core scaffold of the target compound as a starting point.
Development of Hybrid Materials Incorporating the Compound
The unique combination of functional groups suggests that this compound could serve as a valuable building block for new materials.
Polymer Chemistry: The primary amine can act as a monomer or a cross-linking agent in the synthesis of polymers. The resulting materials could have interesting properties conferred by the nitrophenoxy group, such as altered thermal stability, optical properties, or chemical resistance.
Nanoparticle Functionalization: The amine group can be used to graft the molecule onto the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots), creating functionalized nanomaterials for applications in sensing, catalysis, or drug delivery.
Deeper Mechanistic Understanding of Molecular Interactions
A fundamental understanding of how this molecule interacts with its environment is crucial for any application.
Supramolecular Chemistry: Research could explore the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern the self-assembly of the molecule in the solid state or in solution. The presence of both hydrogen bond donors (amine) and acceptors (ether, nitro group), along with the aromatic ring, suggests a rich potential for forming complex supramolecular structures.
Computational Modeling: Molecular dynamics simulations and quantum chemical calculations can provide detailed insights into the conformational preferences of the molecule and its interaction with biological targets or other molecules.
Integration into Smart and Responsive Materials Systems
The nitroaromatic group is a well-known electroactive moiety. This opens up possibilities for incorporating the compound into materials that respond to external stimuli.
Electrochemical Sensors: The nitro group can be electrochemically reduced. If the compound is immobilized on an electrode surface, this redox activity could be harnessed to detect specific analytes.
Photoresponsive Materials: Nitroaromatic compounds can exhibit interesting photophysical properties. Future research could investigate whether this molecule can be integrated into materials that change their properties (e.g., color, shape) upon exposure to light.
Exploration of its Role in Sustainable Chemical Technologies
Modern chemical research places a strong emphasis on sustainability. Future work on this compound could align with this trend.
Green Synthesis: As mentioned earlier, developing synthetic routes that use renewable starting materials, minimize waste, and employ environmentally benign solvents and catalysts will be a key focus. mdpi.com
Catalyst Development: The molecule itself, or its derivatives, could be investigated as a ligand for metal catalysts or as an organocatalyst for various chemical transformations.
Biodegradable Materials: If incorporated into polymers, the susceptibility of the ether and amide-like linkages to degradation could be explored for the development of more environmentally friendly materials.
While direct research on this compound is currently limited, the application of these emerging trends and future research directions holds the promise of uncovering novel properties and applications for this and a wide range of related chemical structures.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of aryloxypropan-1-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic displacement : React 2-methoxy-4-nitrophenol with 3-chloropropan-1-amine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux .
- Amide coupling : If precursor carboxylic acids are available, use carbodiimide-mediated coupling (e.g., EDC/HOBt) with propan-1-amine derivatives, followed by reduction to the amine .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-nitration or ether cleavage) .
- Purify using column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the methoxy (δ ~3.8 ppm), nitro (δ ~8.2 ppm aromatic), and propan-1-amine (δ ~1.6–2.8 ppm) groups. Compare shifts to similar compounds (e.g., 3-(4-methylphenyl)propan-1-amine) .
- HPLC-MS : Determine purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate C, H, N, O percentages against theoretical values .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Nitro groups are prone to photodegradation. Store in amber vials at –20°C .
- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Amine oxidation can occur, requiring inert (N₂) atmospheres for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to nitroreductases or aromatic hydrocarbon receptors. Parameterize the nitro group’s electron-withdrawing effects .
- DFT Calculations : Calculate electrostatic potential maps to identify reactive sites (e.g., amine protonation at physiological pH) .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., methoxy vs. nitro substituents) and confirm amine connectivity .
- Isotopic Labeling : Synthesize ¹⁵N-labeled amine to distinguish NH₂ signals from impurities .
- X-ray Crystallography : Resolve ambiguous structures using SHELXL for refinement (e.g., confirming nitro group orientation) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or nitro with cyano) and test in bioassays (e.g., antimicrobial or enzyme inhibition).
- Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
